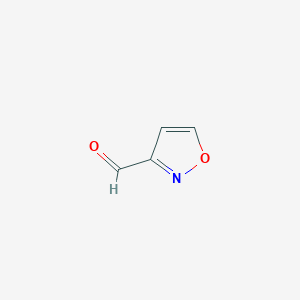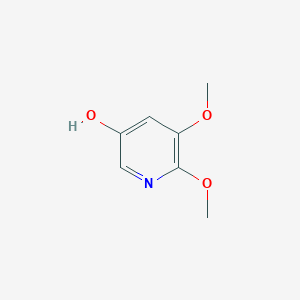
5,6-Dimethoxypyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxypyridin-3-ol is a chemical compound with the empirical formula C7H9NO3 and a molecular weight of 155.15 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Physical And Chemical Properties Analysis
5,6-Dimethoxypyridin-3-ol is a solid compound . The InChI key, which is a unique identifier for the compound, is COWBNHGISFUPHE-UHFFFAOYSA-N . Unfortunately, the search results did not provide more detailed physical and chemical properties.
Applications De Recherche Scientifique
Metal Complexes and Biological Studies
The chemical interactions and biological applications of 5,6-Dimethoxypyridin-3-ol derivatives have been extensively studied. One significant application is in the formation of metal complexes with various metals like titanium(IV), tin(IV), and gallium(III), using 2,6-dimethoxypyridine-3-carboxylic acid as the ligand. These complexes have been tested for their cytotoxic activity against various tumor cell lines, showing notable cytotoxicity, especially in the tin(IV) and gallium(III) derivatives. These findings highlight the potential of these compounds in medicinal chemistry and drug development (Gómez‐Ruiz et al., 2011).
Fluorescent Labeling of DNA-Interacting Proteins
5,6-Dimethoxypyridin-3-ol derivatives have also been utilized in the development of oligodeoxynucleotides (ODNs) that modify primary amines to produce fluorescent compounds. These compounds show blue-shifted fluorescent emission and have been effectively used for the site-specific turn-on fluorescent labeling of DNA-interacting proteins, marking a significant stride in molecular biology and genetic research (Gatanaga et al., 2016).
Food Chemistry and Formation of Pyridin-3-ols
In food chemistry, the formation pathways of pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol, have been elucidated. These compounds form through ring expansion of certain precursors like 5-(hydroxymethy)furfural in the presence of ammonia-producing compounds. This research provides valuable insights into the chemical transformations occurring in foods during processing and storage (Hidalgo et al., 2020).
Antioxidant Properties
The study and synthesis of derivatives of 5,6-Dimethoxypyridin-3-ol, particularly in the form of 6-substituted-2,4-dimethyl-3-pyridinols, have revealed promising antioxidant properties. These studies include the development of synthetic strategies and the examination of their reactivity towards peroxyl radicals, highlighting their potential as powerful antioxidants (Wijtmans et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dimethoxypyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-3-5(9)4-8-7(6)11-2/h3-4,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWBNHGISFUPHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312283 |
Source


|
| Record name | 5,6-Dimethoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxypyridin-3-ol | |
CAS RN |
1186310-85-9 |
Source


|
| Record name | 5,6-Dimethoxy-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
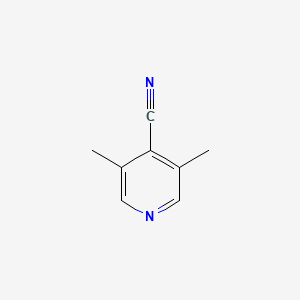

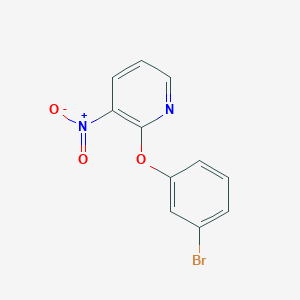
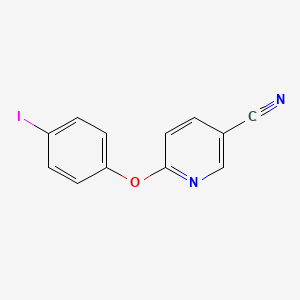
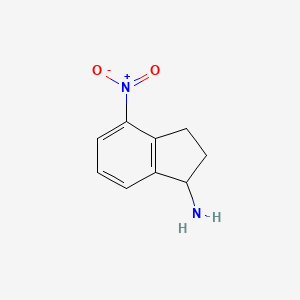

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
